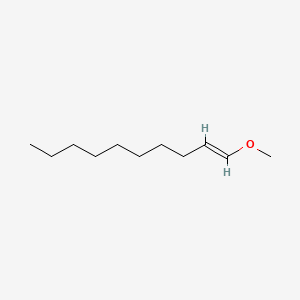

1-Methoxy-1-decene

Description

Structural Classification as a Long-Chain Alkyl Enol Ether

1-Methoxy-1-decene is an organic compound classified as a long-chain alkyl enol ether. wikipedia.org An enol ether is characterized by an alkene double bond with an alkoxy substituent (-OR) attached to one of the carbon atoms of the double bond. wikipedia.org In the case of this compound, the structure consists of a ten-carbon alkenyl chain (decene) with a methoxy (B1213986) group (-OCH₃) attached to the first carbon, which is also part of the carbon-carbon double bond. This specific arrangement makes it an electron-rich olefin, a property that dictates its reactivity. wikipedia.orgalfa-chemistry.com

The presence of the long alkyl chain imparts specific physical properties, such as solubility in organic solvents and insolubility in water. The general structure of an enol ether is R₂C=CR-OR. wikipedia.org For this compound, this translates to a C₁₁H₂₂O molecular formula. ontosight.ai

Strategic Importance as a Synthetic Intermediate and Reactive Synthon

The strategic importance of this compound in organic synthesis stems from the characteristic reactivity of the enol ether functional group. Enol ethers are considered activated or electron-rich alkenes due to the oxygen atom donating electron density to the double bond through resonance. wikipedia.orgalfa-chemistry.com This enhanced nucleophilicity makes them highly susceptible to attack by a wide range of electrophiles, even those that are unreactive towards simple alkenes. wikipedia.org

Alkyl enol ethers (AEEs) are recognized as versatile synthetic intermediates with a unique reactivity pattern that allows them to react with both electrophiles and nucleophiles, showcasing an ambiphilic nature. nih.gov This dual reactivity underpins their use in a variety of powerful bond-forming reactions, including:

Metal-catalyzed reactions nih.gov

Cycloaddition reactions , such as the Diels-Alder reaction alfa-chemistry.comnih.gov

Heterocycle formation nih.gov

Natural product synthesis nih.gov

The reactivity of enol ethers allows for the construction of complex molecular frameworks and the introduction of diverse functionalities. For example, the hydrolysis of the enol ether group can readily yield a corresponding carbonyl compound, making them useful synthons for ketones and aldehydes. wikipedia.org Furthermore, their participation in ring-opening/cross-metathesis reactions can produce valuable intermediates for further chemical synthesis. acs.org The long alkyl chain of this compound can be leveraged to synthesize long-chain alcohols, aldehydes, and other derivatives that are important in materials science and the synthesis of surfactants and lubricants.

Historical Context and Evolution of Enol Ether Chemistry Relevant to Long-Chain Analogs

The study of ethers is a cornerstone of organic chemistry, with early synthesis methods dating back to the 16th century. murov.info The specific class of enol ethers was first investigated in the 19th century, with researchers like Johann Wolfgang Döbereiner laying the groundwork for understanding their properties. ontosight.ai A significant early milestone was the work of Wislicenus, who first prepared ethyl vinyl ether and reported on its halogenation, hydrolysis, and polymerization. alfa-chemistry.comunacademy.com

The development of new synthetic methods throughout the 20th century greatly expanded the utility of enol ethers. A pivotal moment in general ether synthesis was the Williamson ether synthesis, developed in 1850, which provided a general method for preparing unsymmetrical ethers. While not directly used for enol ether synthesis from enolates, it laid the foundation for many alkylation strategies. unacademy.com

More modern methods for synthesizing enol ethers include the iridium-catalyzed transesterification of vinyl esters with alcohols and the base-catalyzed reaction of acetylene (B1199291) with alcohols. unacademy.com The development of silyl (B83357) enol ethers, which are stable yet highly reactive analogs, further broadened the scope of enol chemistry, particularly in reactions like the Mukaiyama aldol (B89426) addition. wikipedia.orgresearchgate.net While much of the historical focus was on shorter-chain enol ethers, the advancement of these synthetic techniques has made long-chain analogs like this compound more accessible and has allowed for their exploration in applications requiring lipophilic properties, such as in the synthesis of complex natural products, pharmaceuticals, and advanced materials. nih.govontosight.ai

Mentioned Compounds

Structure

3D Structure

Properties

CAS No. |

79930-37-3 |

|---|---|

Molecular Formula |

C11H22O |

Molecular Weight |

170.29 g/mol |

IUPAC Name |

(E)-1-methoxydec-1-ene |

InChI |

InChI=1S/C11H22O/c1-3-4-5-6-7-8-9-10-11-12-2/h10-11H,3-9H2,1-2H3/b11-10+ |

InChI Key |

OVQHJRCXRNGXRJ-ZHACJKMWSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/OC |

Canonical SMILES |

CCCCCCCCC=COC |

density |

0.807-0.817 |

physical_description |

Clear, colourless liquid; Fruity floral aroma |

solubility |

Soluble in non-polar solvents; insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 1 Methoxy 1 Decene

Electrophilic Additions to the Carbon-Carbon Double Bond

The electron-rich double bond of 1-methoxy-1-decene is susceptible to attack by electrophiles. The methoxy (B1213986) group directs the regioselectivity of these additions.

Protonation and Subsequent Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of enol ethers like this compound is a well-studied process. The reaction is initiated by the protonation of the carbon-carbon double bond. This protonation is generally the rate-determining step. nih.govresearchgate.net

The mechanism proceeds in a stepwise fashion. acs.org First, a proton adds to the β-carbon (the carbon not bearing the methoxy group), which is the more nucleophilic carbon due to the electron-donating resonance effect of the methoxy group. This step is typically irreversible. nih.govacs.org This leads to the formation of a resonance-stabilized oxocarbenium ion intermediate. nih.govrsc.org In the subsequent fast step, a water molecule attacks the carbocation, and after deprotonation, yields the final hydrolysis products: decanal (B1670006) and methanol (B129727). vaia.com

Studies on analogous enol ethers have shown that this proton transfer can be subject to general acid catalysis. acs.orgrsc.org The efficiency of this catalysis can be remarkably high in intramolecular systems where a nearby acidic group can participate in the proton transfer. rsc.orgpsu.edu

Table 1: Mechanistic Details of Enol Ether Hydrolysis

| Step | Description | Key Features |

|---|---|---|

| 1 | Protonation of the β-carbon | Rate-determining nih.govresearchgate.net |

| 2 | Formation of oxocarbenium ion | Resonance-stabilized intermediate nih.govrsc.org |

| 3 | Nucleophilic attack by water | Fast step |

| 4 | Deprotonation | Yields aldehyde and alcohol vaia.com |

Halogenation and Haloalkoxylation Pathways

The reaction of this compound with halogens such as bromine (Br₂) leads to the formation of α-halo ketones after hydrolysis. The mechanism is analogous to the acid-catalyzed halogenation of ketones, where the enol or enol ether acts as the nucleophile. masterorganicchemistry.comlibretexts.org The electron-rich double bond of this compound attacks the electrophilic halogen. libretexts.org

In the presence of an alcohol solvent like methanol, a haloalkoxylation reaction can occur. For instance, reaction with an electrophilic bromine source such as N-bromosuccinimide (NBS) in methanol would lead to the formation of a 1,2-dibromo-1-methoxydecane derivative or, more likely, a bromoacetal. The reaction proceeds via a bromonium ion intermediate, which is then attacked by the methanol solvent in a nucleophilic substitution.

The stereochemistry of halogen addition to enol ethers can differ from that of the corresponding enols, suggesting that the reaction may proceed through different intermediates or transition states. rsc.org

Ozonolysis Mechanisms and Transformations under Alcoholic Conditions

Ozonolysis is a powerful reaction for cleaving carbon-carbon double bonds. wikipedia.org When this compound is treated with ozone, it undergoes a 1,3-dipolar cycloaddition to form an unstable primary ozonide (molozonide). wikipedia.orgmsu.edu This intermediate rapidly rearranges via a retro-1,3-dipolar cycloaddition to a carbonyl oxide, also known as the Criegee intermediate, and a carbonyl compound. wikipedia.orgcopernicus.org

In the presence of an alcoholic solvent such as methanol, the Criegee intermediate is trapped to form a methoxyhydroperoxide. msu.edunih.govcdnsciencepub.com For this compound, the initial cleavage would yield a Criegee intermediate and methyl formate. The Criegee intermediate, upon trapping with methanol, would form 1-methoxy-1-hydroperoxynonane. Subsequent work-up conditions determine the final products. Reductive work-up would yield nonanal (B32974) and methyl formate.

Some research has shown that in the presence of pyridine, the ozonolysis of enol ethers can directly yield carbonyl products without the need for a separate reduction step. nih.gov

Table 2: Products of Ozonolysis of this compound in Methanol

| Reactants | Intermediate | Final Product (after reductive workup) |

|---|

Hydroboration-Oxidation and Related Anti-Markovnikov Additions

Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov addition of water across a double bond. wikipedia.org In the case of this compound, the hydroboration step involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), across the double bond. masterorganicchemistry.comlibretexts.org

Due to both electronic and steric effects, the boron atom adds to the less substituted β-carbon, and the hydrogen atom adds to the α-carbon. libretexts.orgstackexchange.com The electron-donating methoxy group directs the boron to the β-position. stackexchange.com The addition is a syn-addition, meaning the boron and hydrogen add to the same face of the double bond. masterorganicchemistry.comlibretexts.org

The subsequent oxidation step, typically carried out with hydrogen peroxide and a base, replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry. masterorganicchemistry.com This initially forms an enol, which then tautomerizes to the more stable aldehyde, decanal. However, depending on the specific borane reagent and reaction conditions, the intermediate organoborane could also lead to the formation of 1-methoxy-1-decanol upon oxidation.

Pericyclic and Cycloaddition Reactions

The electron-rich nature of this compound makes it an excellent dienophile in specific types of Diels-Alder reactions.

Diels-Alder Reactions: Inverse Electron Demand Processes

The Diels-Alder reaction is a [4+2] cycloaddition that typically occurs between an electron-rich diene and an electron-poor dienophile. wikipedia.orgcureffi.orglibretexts.org However, this compound, being an electron-rich alkene due to the methoxy group, participates in inverse electron demand Diels-Alder (IEDDA) reactions. nih.govwikipedia.org

In an IEDDA reaction, the electronic requirements are reversed: an electron-poor diene reacts with an electron-rich dienophile. wikipedia.org Therefore, this compound will react readily with electron-deficient dienes, such as those containing electron-withdrawing groups (e.g., nitro, cyano, or carbonyl groups). The interaction is between the Highest Occupied Molecular Orbital (HOMO) of the dienophile (this compound) and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. wikipedia.org This reaction provides a powerful method for the synthesis of substituted cyclohexene (B86901) derivatives, which can be further functionalized.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-methoxy-1-decanol |

| Decanal |

| Methanol |

| N-bromosuccinimide |

| Nonanal |

| Methyl formate |

| Borane |

| Hydrogen peroxide |

| Pyridine |

[2+2] Cycloadditions with Electrophilic Alkenes, Alkynes, or Arynes

The electron-rich double bond of enol ethers like this compound makes them excellent partners in [2+2] cycloaddition reactions with suitable electrophilic species. These reactions provide a direct route to four-membered ring systems, which are valuable intermediates in organic synthesis.

With Electrophilic Alkenes: Enol ethers undergo [2+2] cycloaddition with electron-deficient alkenes, such as acrylates, to form substituted cyclobutanes. These reactions can be catalyzed by Lewis acids or Brønsted acids. For instance, the reaction of alkyl enol ethers with acrylates is efficiently catalyzed by triethylsilyl triflic imide (Et₃SiNTf₂), which is generated in situ from triethylsilane and triflic imide researchgate.net. This method produces cyclobutanes with an alkoxy functional group in a stereoselective manner researchgate.net. Electrochemical methods have also been developed, where electron-rich enol ethers are oxidized to radical cations that then trigger intermolecular [2+2] cyclization to form four-membered rings icm.edu.pl.

With Alkynes: The cycloaddition of enol ethers with alkynes is more complex. Gold(I) catalysts have been shown to facilitate a [2+2+2] cycloaddition cascade between terminal ynamides and enol ethers, yielding cyclohexenamine derivatives nih.govcapes.gov.br. In this process, the attack of a second enol ether molecule is faster than the ring expansion of the initial cyclopropyl (B3062369) gold-carbene intermediate that would lead to a [2+2] adduct nih.gov. While not a direct [2+2] cycloaddition, this demonstrates the reactivity of enol ethers with activated alkynes under metal catalysis. A related reaction is the silver(I)-catalyzed [2+2] cycloaddition of silyl (B83357) ynol ethers (structurally related to enol ethers) with α,β-unsaturated ketones recercat.cat.

With Arynes: The reaction of enol ethers with arynes, which are highly reactive intermediates, is a productive method for forming benzocyclobutenes ijraset.com. Cyclic enol ethers are particularly effective reactants for formal [2+2] cycloadditions with arynes nih.govrsc.org. A key factor influencing the reaction pathway is the geometry of the enol ether. It has been observed that cis-enol ethers preferentially undergo [2+2] cycloaddition, whereas trans-enol ethers tend to favor a competing ene reaction rsc.orgrsc.org. This selectivity has been exploited using cyclic enol ethers like 2,3-dihydrofuran (B140613) to produce a variety of stereochemically defined syn-1,2-disubstituted benzocyclobutenes in good yields nih.govrsc.org. The reaction proceeds under mild conditions, often using o-(trimethylsilyl)aryl triflates as aryne precursors rsc.org.

| Reactant Class | Reagents/Catalysts | Product Type | Key Findings |

| Electrophilic Alkenes | Acrylates, Et₃SiNTf₂ (catalyst) | Alkoxy-substituted cyclobutanes | Stereoselective formation of cyclobutanes researchgate.net. |

| Alkynes | Terminal ynamides, Gold(I) catalyst | Cyclohexenamines | Proceeds via a [2+2+2] cascade, not a direct [2+2] cycloaddition nih.govcapes.gov.br. |

| Arynes | o-(trimethylsilyl)aryl triflates, CsF | Benzocyclobutenes | cis-Enol ethers favor [2+2] cycloaddition; trans-enol ethers favor ene reaction rsc.orgrsc.org. |

1,3-Dipolar Cycloadditions (e.g., with Nitrones, Azides)

1,3-dipolar cycloadditions are powerful, concerted reactions that form five-membered heterocyclic rings organic-chemistry.orgwikipedia.org. The electron-rich double bond of this compound makes it a suitable dipolarophile for reactions with various 1,3-dipoles.

With Nitrones: Nitrones react with enol ethers in a 1,3-dipolar cycloaddition to yield isoxazolidine (B1194047) rings. This reaction can create up to three new stereogenic centers in a single step. The cycloaddition of nitrones with enol ethers can be catalyzed by palladium(II) complexes, expanding the scope and control of the reaction.

With Azides: Azides also serve as effective 1,3-dipoles in reactions with enol ethers. Intramolecular cycloadditions involving azidoalkyl enol ethers have been shown to generate stable triazoline intermediates acs.org. In intermolecular examples, various azides react with enol ethers to produce 1,2,3-triazoles organic-chemistry.org. For instance, nonaflyl azide (B81097) (NfN₃) reacts with carbocyclic alkyl enol ethers, likely proceeding through a 1,3-dipolar cycloaddition to form a thermally unstable triazoline, which then rearranges csic.es. These reactions provide a direct route to highly functionalized heterocyclic systems.

| 1,3-Dipole | Product Type | Mechanistic Notes |

| Nitrone | Isoxazolidine | Can be catalyzed by Palladium(II). Creates multiple stereocenters. |

| Azide | Triazoline / 1,2,3-Triazole | Intramolecular reactions can yield stable triazolines acs.org. The reaction is a key step in "click chemistry" organic-chemistry.org. |

Transition Metal-Catalyzed Transformations

The carbon-carbon double bond in this compound is amenable to a wide range of transformations catalyzed by transition metals, enabling the formation of complex molecular architectures from a simple starting material.

Cross-Coupling Methodologies (e.g., Heck, Suzuki, Sonogashira Reactions)

Heck Reaction: The Heck reaction typically involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. Enol ethers are effective substrates in this reaction. The arylation can occur at either the α- or β-position of the enol ether, and the regioselectivity can be controlled by the choice of catalyst and reaction conditions researchgate.net. For example, a palladium complex with a tetraphosphane ligand can catalyze the Heck reaction of substituted enol ethers with aryl bromides researchgate.net. A notable variation is the intramolecular Heck reaction of enol ethers, which can proceed via a β-alkoxyl elimination pathway to generate (Z)-ortho-formyl/keto-cinnamates rsc.org. A review by Daves and Hallberg extensively covers the Heck reaction of heteroatom-substituted olefins, including acyclic enol ethers, detailing the formation of a new carbon-carbon bond through the 1,2-addition of an organopalladium species to the polarized double bond mdpi.com.

Suzuki Reaction: The Suzuki-Miyaura coupling reaction, which pairs an organoboron species with an organohalide using a palladium catalyst, has been successfully applied to enol ethers wikipedia.org. Chiral enol ethers can undergo Suzuki coupling with boronic acids to furnish various derivatives, such as indenes researchgate.netuwindsor.ca. More recently, a highly E-selective and stereoconvergent nickel-catalyzed Suzuki-Miyaura cross-coupling of alkenyl ethers has been developed, further expanding the utility of this reaction organic-chemistry.org. The mechanism involves oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with a base-activated boronic acid species and subsequent reductive elimination wikipedia.org.

Sonogashira Reaction: The Sonogashira reaction couples terminal alkynes with sp²-hybridized carbon halides, catalyzed by palladium and copper complexes researchgate.net. This reaction has been applied to halogenated glycals, which are cyclic enol ethers. In these cases, the electron-rich enol ether moiety can remain unreacted if the conditions are controlled, allowing for selective coupling at the halide position beilstein-journals.org. Silyl enol ethers can also participate in Sonogashira couplings to yield products like acetylenic ketones nih.gov.

| Reaction Name | Coupling Partners | Catalyst System | Product Type |

| Heck | Enol ether + Aryl halide | Palladium/Phosphine (B1218219) ligand | Arylated enol ether or ketone/aldehyde |

| Suzuki | Enol ether + Boronic acid | Palladium or Nickel/Ligand | Arylated or vinylated product |

| Sonogashira | Halogenated enol ether + Terminal alkyne | Palladium/Copper | Alkynylated enol ether |

Olefin Metathesis Reactions Involving Enol Ethers

Olefin metathesis is a powerful reaction for the redistribution of carbon-carbon double bonds. While enol ethers like ethyl vinyl ether are commonly used to quench Grubbs-type ruthenium catalysts by forming stable Fischer carbenes, recent studies have shown that they can be effective monomers under specific conditions acs.orgnih.gov.

It has been demonstrated that cyclic enol ethers, such as 2,3-dihydrofuran, can undergo effective ring-opening metathesis polymerization (ROMP) acs.orgnih.gov. The resulting electron-rich ruthenium alkylidene complex, while deactivated towards typical hydrocarbon olefins, remains active for the metathesis of other electron-rich olefins like enol ethers acs.org. This discovery has opened a new class of ROMP monomers that lead to degradable polymers due to the acid-labile enol ether linkages in the polymer backbone acs.orgnih.gov.

Furthermore, enol ethers can participate in cross-metathesis (CM) reactions. The ene-yne cross-metathesis between a terminal enol ether and an alkyne, catalyzed by a second-generation Grubbs catalyst, leads to the regioselective formation of electron-rich dienes, which are valuable precursors for Diels-Alder reactions beilstein-journals.org. Additionally, a strategy for the direct conversion of olefinic esters into cyclic enol ethers using Tebbe-type reagents involves an olefin metathesis step acs.org.

| Metathesis Type | Reactants | Catalyst | Key Outcome |

| ROMP | Cyclic enol ether (e.g., 2,3-dihydrofuran) | Grubbs I or II | Forms degradable poly(enol ether) acs.orgnih.gov |

| Cross-Metathesis | Terminal enol ether + Alkyne | Grubbs II | Regioselective synthesis of electron-rich dienes beilstein-journals.org |

| Tebbe-mediated RCM | Olefinic ester | Tebbe reagent | Direct conversion to cyclic enol ethers acs.org |

Isomerizing Methoxycarbonylation and Related Processes

Isomerizing methoxycarbonylation is a tandem catalytic process that converts internal alkenes into linear esters, a highly valuable transformation in the chemical industry. This reaction is particularly relevant for long-chain alkenes like 1-decene (B1663960). The process involves a catalyst, typically a palladium complex with a bulky diphosphine ligand, that facilitates the isomerization of the double bond along the alkyl chain to the terminal position, followed by regioselective methoxycarbonylation.

The mechanism is believed to proceed via a palladium hydride [LPd-H]⁺ pathway researchgate.net. This active species adds across the alkene double bond to form a palladium-alkyl intermediate. This intermediate can then undergo a series of reversible β-hydride elimination and re-addition steps, effectively "walking" the palladium complex along the carbon chain universiteitleiden.nlchemrxiv.org. The steric bulk of the phosphine ligand favors the formation of the terminal palladium-alkyl species, which is less sterically hindered. This terminal intermediate then undergoes insertion of carbon monoxide (CO) followed by methanolysis to release the linear methyl ester and regenerate the palladium hydride catalyst researchgate.net. Mechanistic studies indicate that both the hydride migration and CO insertion steps are reversible under typical reaction conditions universiteitleiden.nl. The use of a strong acid co-catalyst is often required to maintain a high concentration of the active cationic [LPd-H]⁺ species universiteitleiden.nl.

| Catalyst System | Key Mechanistic Steps | Selectivity Driver |

| Palladium / Bulky Diphosphine Ligand (e.g., DTBPX) | 1. Pd-H addition to alkene | Steric bulk of the phosphine ligand favors terminal Pd-alkyl formation universiteitleiden.nl. |

| 2. Reversible β-hydride elimination/re-addition (isomerization) | ||

| 3. CO insertion into terminal Pd-alkyl bond | ||

| 4. Methanolysis to form linear ester and regenerate catalyst |

Dicarbofunctionalization and Other Advanced C-C Bond Formations

Dicarbofunctionalization, the simultaneous addition of two new carbon groups across a double bond, is a highly efficient method for rapidly increasing molecular complexity. While the traditional reactivity of enol ethers involves monofunctionalization at the α-position, recent advances have enabled their dicarbofunctionalization.

A notable example is the iron-catalyzed three-component dicarbofunctionalization of silyl enol ethers rsc.orgresearchgate.netnih.gov. This protocol combines a fluoroalkyl halide, a silyl enol ether, and a hetero(aryl) Grignard reagent in a one-step process under mild conditions rsc.orgresearchgate.net. The reaction establishes bisphosphine-iron catalysis as a method capable of orchestrating selective C-C bond formations with the transient α-silyloxy radical intermediates that are formed during the catalytic cycle rsc.orgnih.gov. This approach significantly expands the synthetic utility of enol ethers beyond their classical enolate-type chemistry researchgate.net.

| Reaction | Substrates | Catalyst | Key Feature |

| Iron-Catalyzed Dicarbofunctionalization | Silyl enol ether + Fluoroalkyl halide + Grignard reagent | Fe(acac)₃ / Bisphosphine ligand | Three-component coupling to add two distinct carbon groups across the C=C bond rsc.orgresearchgate.net. |

Radical and Single-Electron Transfer Processes

Radical cations are highly reactive species characterized by an unpaired electron and a positive charge. numberanalytics.com Their formation from neutral molecules like enol ethers involves the removal of an electron, a process that can be initiated through various methods, including photoinduced electron transfer (PET). numberanalytics.comcdnsciencepub.com In the context of this compound, the generation of its radical cation would result in a species where the positive charge and the radical character are delocalized over the carbon-carbon double bond and the oxygen atom of the methoxy group.

The reactivity of such enol ether radical cations is diverse and can include addition reactions, fragmentation, and dimerization. numberanalytics.com For instance, in the presence of a nucleophile, the radical cation can be trapped to form a new bond. Electrochemical generation of the methylenecyclopropane (B1220202) radical cation in the presence of methanol leads to a ring-opened product, demonstrating how a nucleophile can react with the transient radical cation intermediate. cdnsciencepub.com This suggests that the this compound radical cation would be susceptible to attack by nucleophiles.

The stability and subsequent reaction pathways of the radical cation are influenced by the substituents on the enol ether. The methoxy group in this compound is an electron-donating group, which can influence the distribution of charge and spin density in the radical cation intermediate. Studies on methoxy-substituted phenol (B47542) radical cations have shown that these species can be generated and characterized, and their reactivity, such as deprotonation rates, can be measured. canada.ca The formation of radical cations from methoxylated benzenes in aqueous solutions has also been observed through photoinduced electron ejection. rsc.org

The generation of the this compound radical cation can be predicted to occur via single-electron transfer (SET) to a suitable photoexcited electron acceptor. cdnsciencepub.com The subsequent reactivity would be dictated by the reaction conditions, including the presence of nucleophiles or other trapping agents. The radical cation's propensity to undergo addition reactions makes it a key intermediate in various synthetic transformations. numberanalytics.com

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of reactive intermediates like radicals and radical cations under mild conditions. rsc.org This methodology utilizes a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes with organic substrates. beilstein-journals.org For enol ethers like this compound, photoredox catalysis provides a pathway to generate the corresponding enol ether radical cation, which can then undergo a variety of transformations. mdpi.com

The general mechanism involves the excitation of a photocatalyst (PC) to its excited state (*PC). This excited state can then be either oxidized or reduced. In an oxidative quenching cycle, the *PC accepts an electron from the enol ether, generating the enol ether radical cation and the reduced form of the photocatalyst (PC•-). In a reductive quenching cycle, the *PC donates an electron to a substrate, and the resulting oxidized photocatalyst (PC•+) can then oxidize the enol ether. beilstein-journals.org

A key application of photoredox catalysis in the context of enol ether transformations is the anti-Markovnikov hydrooxygenation of unactivated olefins. acs.org This process allows for the introduction of a hydroxyl group at the less substituted carbon of the double bond, a regioselectivity that is complementary to traditional acid-catalyzed hydration. For this compound, this would lead to the formation of a β-hydroxy ether. The reaction is initiated by the SET oxidation of a suitable precursor to generate a radical, which then adds to the alkene. The resulting radical intermediate can then be further transformed. acs.org

Photoredox catalysis also enables the difunctionalization of alkenes, where two new functional groups are added across the double bond. mdpi.com For example, a photocatalyzed alkoxycarbonylation of olefins has been developed to synthesize aliphatic esters. nih.gov In this process, an alkoxycarbonyl radical is generated and adds to the alkene. While this specific reaction leads to β-chloro esters, it highlights the potential for developing related transformations for this compound. nih.gov

The choice of photocatalyst is crucial for the success of these transformations. Common photocatalysts include ruthenium and iridium complexes, as well as organic dyes. mdpi.com The redox potentials of both the photocatalyst and the substrate must be carefully considered to ensure efficient electron transfer. Given the electron-rich nature of enol ethers, they are generally good donors for oxidative quenching cycles.

Stereochemical and Regiochemical Control in this compound Reactions

The methoxy group in this compound is a powerful directing group that significantly influences the regioselectivity of addition reactions across the carbon-carbon double bond. As an electron-donating group, the methoxy group increases the electron density of the double bond, making it more nucleophilic. saskoer.ca This electronic effect is not uniform across the double bond; through resonance, the electron density is preferentially increased at the β-carbon (C2).

This polarization dictates the outcome of electrophilic addition reactions. An incoming electrophile will preferentially attack the β-carbon to form a carbocation intermediate that is stabilized by the adjacent oxygen atom through resonance. This is a classic example of the α-effect in enol ethers. The resulting oxocarbenium ion is a key intermediate that is then trapped by a nucleophile at the α-carbon (C1).

In hydroboration reactions, the regioselectivity is also influenced by the methoxy group, but in a different manner. While uncatalyzed hydroboration of alkenes typically places the boron atom on the less substituted carbon due to steric and electronic factors, the presence of an oxygen atom can alter this selectivity. rsc.org In the case of allylic alcohols, electronic effects can lead to the boron adding to the carbon α to the alcohol. rsc.org For this compound, the interplay of steric and electronic effects directed by the methoxy group would be a key determinant of the regiochemical outcome.

The directing effect of the methoxy group can also be seen in radical additions. In the photoredox-catalyzed carbohydroxylation of α-olefins, the initial radical addition occurs at the less substituted carbon, leading to an anti-Markovnikov product. acs.org However, for an enol ether like this compound, the stability of the resulting radical intermediate would be influenced by the methoxy group, potentially altering the regioselectivity compared to a simple terminal alkene.

In transition metal-catalyzed reactions, such as the Mizoroki-Heck reaction, directing groups are often employed to control regioselectivity. acs.org While the methoxy group in this compound is not a traditional chelating directing group, its electronic influence is still significant. In reactions where an organometallic species adds across the double bond, the methoxy group will direct the metal to a specific position, thereby controlling the regiochemistry of the subsequent bond formation.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy is a powerful tool for asymmetric synthesis.

For reactions involving this compound, a chiral auxiliary could be incorporated to control the stereochemistry of additions to the double bond. While this compound itself is achiral, its reactions can generate new stereocenters. For instance, in an aldol-type reaction where the enol ether acts as a nucleophile, a chiral auxiliary attached to the electrophile could direct the approach of the enol ether, leading to a diastereoselective reaction.

A well-known example of this approach is the Evans aldol (B89426) reaction, which utilizes chiral oxazolidinone auxiliaries. blogspot.com These auxiliaries control the geometry of the enolate and the facial selectivity of its addition to an aldehyde. blogspot.com Although this example involves an enolate rather than an enol ether, the underlying principles of stereocontrol are applicable. A chiral auxiliary can create a biased steric environment, forcing the incoming reagent to attack from a specific face of the molecule. numberanalytics.com

Pseudoephedrine and pseudoephenamine are other versatile chiral auxiliaries used in asymmetric alkylation reactions. wikipedia.orgnih.gov They are typically used to form chiral amides, and deprotonation followed by alkylation proceeds with high diastereoselectivity. nih.gov While directly applying this to this compound is not straightforward, it illustrates the concept of using a recoverable chiral group to induce asymmetry.

In the context of cycloaddition reactions involving this compound, a chiral auxiliary could be attached to the dienophile or the diene. The auxiliary would then direct the cycloaddition to occur from one face, leading to a specific diastereomer of the cycloadduct. Early studies on transition metal-mediated cycloadditions showed that chiral allylic alcohols could undergo highly diastereoselective [2+1] cycloadditions. acs.org The hydroxyl group acts as a directing group, and its stereochemistry dictates the stereochemistry of the newly formed cyclopropane (B1198618) ring. acs.org

The effectiveness of a chiral auxiliary depends on its ability to create a significant energy difference between the diastereomeric transition states leading to the different stereoisomeric products. This is often achieved through steric hindrance, where one approach of the reagent is blocked by a bulky group on the auxiliary. numberanalytics.com

Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral molecules. It involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. This approach is often more efficient than using stoichiometric chiral auxiliaries.

For enol ethers like this compound, asymmetric catalysis can be applied to a variety of transformations, including additions to the double bond and tandem reactions. Enantioselective hydroboration, for example, can be achieved using a chiral transition metal catalyst. Rhodium complexes with chiral phosphine ligands, such as BINAP, have been successfully used for the asymmetric hydroboration of alkenes. rsc.org For this compound, a chiral catalyst could differentiate between the two enantiotopic faces of the double bond, leading to the formation of an enantioenriched alcohol after oxidation.

Asymmetric hydroalkoxylation, the addition of an alcohol across a double bond, is another relevant transformation. While challenging, catalytic systems for the enantioselective intramolecular hydroalkoxylation of alkenols have been developed using chiral copper-bis(oxazoline) complexes. acs.org The development of an intermolecular version applicable to this compound would be a significant advance.

Tandem reactions, where multiple bond-forming events occur in a single operation, can also be rendered enantioselective using chiral catalysts. For example, an enantioselective gold(I)-catalyzed cyclization/intermolecular nucleophilic addition of 1,5-enynes has been reported. researchgate.net This type of transformation, if adapted to a substrate derived from this compound, could lead to the rapid construction of complex chiral molecules. Asymmetric catalysis can also be used to control multiple stereogenic centers in a single reaction. youtube.com

The field of asymmetric organocatalysis also offers opportunities for the enantioselective transformation of enol ethers. Chiral Brønsted acids or bases can be used to catalyze additions to the double bond. For example, proline has been famously used as a catalyst for asymmetric aldol reactions, proceeding through an enamine intermediate. youtube.com A similar concept could be applied to enol ethers, where a chiral catalyst could protonate the double bond or activate a nucleophile to achieve enantioselective addition.

Catalytic dynamic kinetic resolutions can be employed in tandem to create multiple stereogenic centers with high selectivity. nih.gov This highlights the sophisticated level of control achievable with modern asymmetric catalysis.

Strategic Applications of 1 Methoxy 1 Decene in Complex Organic Synthesis

Precursor to Functionalized Long-Chain Aliphatic Compounds

The primary utility of 1-methoxy-1-decene stems from its identity as a "masked" aldehyde. The enol ether functionality is robust under neutral or basic conditions, allowing for chemical manipulations elsewhere in a molecule, but can be readily hydrolyzed under acidic conditions to reveal a decanal (B1670006) moiety. This principle underpins its use as a starting point for various C10 functionalized compounds.

The most fundamental transformation of this compound is its hydrolysis to decanal. This reaction proceeds efficiently under mild aqueous acidic conditions (e.g., dilute HCl or H₂SO₄). The mechanism involves protonation of the alkene at the C2 position to generate a resonance-stabilized oxocarbenium ion, which is subsequently trapped by water. The resulting hemiacetal rapidly eliminates methanol (B129727) to yield the final aldehyde product, decanal.

Furthermore, this compound can be converted directly into derivatives of decanoic acid through oxidative cleavage. Strong oxidizing agents can cleave the double bond to furnish the corresponding carboxylic acid. For instance, treatment with reagents like potassium permanganate (B83412) under appropriate conditions or ozonolysis followed by an oxidative workup (e.g., with hydrogen peroxide) can effectively transform the enol ether into decanoic acid, providing a direct route to this important long-chain fatty acid.

| Starting Material | Reaction Type | Typical Reagents | Primary Product | Chemical Formula of Product |

|---|---|---|---|---|

| This compound | Acid-Catalyzed Hydrolysis | H₃O⁺ (e.g., aqueous HCl) | Decanal | C₁₀H₂₀O |

| This compound | Oxidative Cleavage | 1. O₃; 2. H₂O₂ | Decanoic acid | C₁₀H₂₀O₂ |

Beyond simple hydrolysis, this compound enables the synthesis of decanal derivatives functionalized at the α-position (C2). This is achieved by exploiting the acidity of the vinylic proton at C2. Treatment of this compound with a strong, non-nucleophilic base, such as tert-butyllithium (B1211817) (t-BuLi), results in deprotonation to form a 1-methoxydecenyl anion. This organometallic intermediate is a potent nucleophile and can react with a wide range of electrophiles.

Subsequent reaction with an electrophile (E⁺) introduces a substituent at the C2 position, yielding an α-substituted enol ether. This intermediate can then be hydrolyzed under acidic conditions to unmask the aldehyde, affording an α-substituted decanal. This two-step sequence provides a powerful method for constructing structurally diverse C10 aldehydes that are otherwise difficult to access.

| Electrophile (E⁺) | Intermediate (α-Substituted Enol Ether) | Final Product (α-Substituted Decanal) |

|---|---|---|

| Methyl iodide (CH₃I) | 1-Methoxy-2-methyl-1-decene | 2-Methyldecanal |

| Acetone ((CH₃)₂CO) | 1-Methoxy-2-(1-hydroxy-1-methylethyl)-1-decene | 2-(1-hydroxy-1-methylethyl)decanal |

Role in the Construction of Advanced Building Blocks with Defined Stereochemistry

The prochiral nature of the double bond in this compound makes it a valuable substrate for asymmetric synthesis. Stereoselective reactions targeting the C1-C2 bond can generate chiral building blocks with one or more defined stereocenters. Such transformations are critical for the synthesis of enantiomerically pure pharmaceuticals and natural products.

For example, asymmetric dihydroxylation using Sharpless catalysts (AD-mix) can convert the enol ether into a chiral hemiacetal derivative, which effectively serves as a precursor to a chiral α-hydroxy decanal. Similarly, catalytic asymmetric hydrogenation using chiral transition-metal complexes (e.g., those based on Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) can, under specific conditions, lead to chiral ethers. The geometry of the enol ether (E vs. Z isomers) can also be used to influence the diastereoselectivity of subsequent reactions, such as cycloadditions, allowing for precise control over the relative stereochemistry of newly formed chiral centers. The ability to install stereochemistry at the terminus of a long alkyl chain makes this compound a powerful synthon for creating complex chiral lipidic and polyketide fragments.

Integration into Total Synthesis Efforts of Natural Products and Bioactive Molecules

The C10 framework and latent carbonyl functionality of this compound make it an attractive starting material or intermediate in the total synthesis of natural products. Its role is often that of a "masked decanal" synthon. In a multi-step synthesis, an aldehyde group is often too reactive to survive various reaction conditions (e.g., strong bases, nucleophiles, or reducing agents). By protecting the aldehyde as a methoxy (B1213986) enol ether, chemists can carry out extensive modifications on other parts of a complex molecule. At a late stage in the synthesis, the stable enol ether is selectively and cleanly converted back to the aldehyde via simple acid hydrolysis.

This strategy has been applied in the synthesis of molecules containing long alkyl chains, such as insect pheromones, lipid-based signaling molecules, and fragments of macrolide antibiotics. For example, the decanal unit, readily available from this compound, is a common structural motif in pheromones of various Lepidoptera species. The α-functionalization chemistry described in section 4.1.2 further expands its utility, allowing for the construction of more complex natural product side chains.

Utility in Polymer and Material Precursor Synthesis

The vinyl group in this compound is susceptible to polymerization, making it a useful monomer for creating specialized polymers. As an electron-rich alkene, it readily undergoes living cationic polymerization. This process is typically initiated by a Lewis acid (e.g., boron trifluoride etherate) in the presence of a proton source. The polymerization proceeds via a highly stabilized carbocationic intermediate, where the positive charge is delocalized onto the adjacent oxygen atom.

The resulting polymer, poly(this compound), possesses unique material properties derived from its structure. The polymer backbone is composed of repeating ether linkages, while each repeating unit features a long, hydrophobic C8 alkyl side chain. This structure imparts a low glass transition temperature (Tg), high flexibility, and significant hydrophobicity. These properties make the resulting materials suitable for applications such as:

Hydrophobic or water-repellent coatings.

Additives for lubricants and oils.

Soft, amorphous components in block copolymers.

Base materials for pressure-sensitive adhesives.

| Monomer | Polymerization Type | Typical Initiator System | Resulting Polymer | Key Polymer Properties |

|---|---|---|---|---|

| This compound | Cationic Polymerization | Lewis Acids (e.g., BF₃·OEt₂) | Poly(this compound) | Hydrophobic, Low Tg, Flexible, Waxy |

Advanced Spectroscopic and Analytical Methodologies for Investigating 1 Methoxy 1 Decene Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1-methoxy-1-decene, enabling the differentiation and quantification of its E/Z isomers. The chemical shifts (δ) and coupling constants (J) in both ¹H and ¹³C NMR spectra provide definitive information about the configuration of the double bond.

For instance, in the ¹H NMR spectrum, the signals corresponding to the olefinic protons of the E and Z isomers appear at distinct chemical shifts. The coupling constants between these protons are also characteristic, with the trans-coupling constant (E-isomer) typically being larger than the cis-coupling constant (Z-isomer). soton.ac.uk Information from commercial suppliers indicates that a mixture of (E)- and (Z)-1-methoxy-1-decene typically contains 52-60% of the E-isomer and 40-48% of the Z-isomer. thegoodscentscompany.com

Detailed ¹H and ¹³C NMR data for related vinyl ethers, which serve as a reference for interpreting the spectra of this compound, have been reported. For decyl vinyl ether, characteristic peaks are observed at δ = 6.46 ppm (dd, J = 14.3, 6.8 Hz, 1H; OCH=) in the ¹H NMR spectrum and δ = 152.2 ppm (OCH=) in the ¹³C NMR spectrum. rsc.org The specific chemical shifts for the E and Z isomers of this compound can be predicted and confirmed through 2D NMR techniques like COSY and HSQC.

Table 1: Representative ¹H and ¹³C NMR Data for Vinyl Ethers

| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| Decyl Vinyl Ether | ¹H | 6.46 (OCH=) | 14.3, 6.8 | rsc.org |

| 4.17 (=CH₂) | 14.3, 1.8 | rsc.org | ||

| 3.96 (=CH₂) | 6.8, 1.8 | rsc.org | ||

| ¹³C | 152.2 (OCH=) | rsc.org | ||

| 86.3 (=CH₂) | rsc.org | |||

| (E)-1-Methoxy-1-heptene | ¹³C | Various | spectrabase.com | |

| (Z)-1-Methoxy-1-heptene | ¹³C | Various | spectrabase.com |

In Situ Vibrational Spectroscopy for Reaction Monitoring and Mechanistic Insights

In situ vibrational spectroscopy, particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, offers a powerful method for real-time monitoring of reactions involving this compound. researchgate.netnih.gov This technique allows for the tracking of reactant consumption and product formation without the need for sample extraction, providing valuable kinetic and mechanistic data. rsc.orgrsc.org

For reactions such as the ozonolysis of 1-decene (B1663960), a precursor to derivatives of this compound, in situ ATR-FTIR has been successfully employed to follow the reaction progress. researchgate.netacs.org The integral intensities of characteristic IR bands can be correlated with quantitative results from other analytical methods like gas chromatography. acs.org For instance, the disappearance of the C=C stretching vibration of the reactant and the appearance of bands corresponding to carbonyl groups (C=O) or C-O stretches of the products can be monitored over time. rsc.org

In the context of this compound, ATR-FTIR could be used to monitor its formation from the corresponding aldehyde or its participation in subsequent reactions like polymerization or metathesis. researchgate.netresearchgate.net The technique is particularly advantageous for studying reactions with unstable or hazardous intermediates, as it provides a non-invasive analytical window into the reaction vessel. acs.org

Table 2: Key IR Absorptions for Monitoring Reactions of Alkenes and Ethers

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Application in this compound Chemistry | Reference |

|---|---|---|---|---|

| C=C (alkene) | Stretch | 1680-1640 | Monitoring consumption of this compound | researchgate.net |

| C-O-C (ether) | Asymmetric Stretch | 1250-1050 | Monitoring formation or reaction of the ether linkage | rsc.org |

| C=O (carbonyl) | Stretch | 1780-1650 | Monitoring formation of carbonyl byproducts | rsc.org |

| O-H (alcohol) | Stretch | 3550-3200 (broad) | Monitoring hydrolysis or addition reactions | pnas.org |

Chromatographic Methods for Product Analysis and Selectivity Assessment

Chromatographic techniques are essential for the separation, identification, and quantification of products from reactions involving this compound. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely used for these purposes. nih.gov

For reactions that produce chiral products, chiral gas chromatography is the method of choice for determining the enantiomeric excess (e.e.). wiley-vch.deajol.infogcms.cz This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers of a compound, leading to their separation and allowing for the calculation of their relative amounts. iranchembook.irlibretexts.org The determination of enantiomeric excess is critical in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other.

In the context of reactions involving this compound, if it were used as a prochiral substrate in an asymmetric reaction (e.g., asymmetric hydrogenation or epoxidation), chiral GC would be vital for assessing the stereoselectivity of the transformation. The separation of enantiomers on a chiral column allows for the integration of their respective peaks to calculate the enantiomeric excess, a key measure of the success of an asymmetric reaction. libretexts.org

Furthermore, GC coupled with mass spectrometry (GC-MS) is a powerful tool for identifying the various products in a reaction mixture, including isomers and byproducts. rsc.org The retention time from the GC provides one level of identification, while the mass spectrum offers detailed structural information based on the fragmentation pattern of the molecule.

Table 3: Chromatographic Techniques for the Analysis of this compound and its Derivatives

| Technique | Application | Key Information Obtained | Reference |

|---|---|---|---|

| Gas Chromatography (GC) | Separation and quantification of volatile reaction products | Product distribution, isomer ratios (E/Z) | nih.gov |

| Chiral Gas Chromatography | Determination of enantiomeric composition | Enantiomeric excess (e.e.) | wiley-vch.deajol.infolibretexts.org |

| High-Performance Liquid Chromatography (HPLC) | Separation of less volatile or thermally labile compounds | Product purity, quantification | tandfonline.com |

| GC-Mass Spectrometry (GC-MS) | Identification of unknown products and byproducts | Molecular weight, structural fragmentation patterns | rsc.org |

Computational and Theoretical Studies on 1 Methoxy 1 Decene Reactivity and Properties

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations, especially using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like 1-methoxy-1-decene and how this structure dictates reactivity. akj.az Enol ethers, such as this compound, possess a unique electronic profile characterized by the interaction between the oxygen lone pair and the π-system of the double bond. This interaction increases the electron density of the double bond, making it particularly susceptible to electrophilic attack.

The reactivity of vinyl ethers is significantly influenced by their electronic properties. nih.govresearchgate.net The oxygen atom in the methoxy (B1213986) group acts as a π-donor, enhancing the nucleophilicity of the β-carbon of the vinyl group. This is a general feature of enol ethers. researchgate.net Computational studies on various vinyl ethers have quantified these electronic effects, often through population analysis and examination of molecular orbitals. nih.govchemrxiv.org For instance, the calculated partial charges on the α- and β-carbons of the double bond can predict the regioselectivity of addition reactions. In this compound, the β-carbon is expected to have a higher negative charge, making it the primary site for electrophilic attack.

Table 1: Illustrative Calculated Electronic Properties of Vinyl Ethers from Theoretical Studies

| Property | Methyl Vinyl Ether | Ethyl Vinyl Ether | General Trend for this compound (Predicted) |

| HOMO Energy (eV) | -9.5 to -9.0 | -9.4 to -8.9 | Relatively high, indicating nucleophilicity |

| Partial Charge on β-Carbon | Negative | Negative | Significantly negative |

| Partial Charge on α-Carbon | Positive | Positive | Less negative or slightly positive |

Note: The values presented are illustrative and derived from general computational studies on simple vinyl ethers. Specific values for this compound would require dedicated calculations.

Mechanistic Pathway Elucidation via Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of mechanistic pathways. mdpi.com This involves locating and characterizing the energies of reactants, products, transition states, and any intermediates. mdpi.com For reactions involving this compound, such as hydroformylation, acid-catalyzed hydrolysis, or cycloadditions, DFT can provide invaluable insights into the step-by-step process of bond breaking and formation. nih.govrsc.org

For example, in the hydroformylation of long-chain olefins like 1-decene (B1663960), DFT studies have been used to investigate the mechanism of rhodium-catalyzed reactions. mpg.de These studies analyze the coordination of the alkene, migratory insertion steps, and reductive elimination to understand how the catalyst and reaction conditions influence the outcome. mpg.de Similar principles would apply to the hydroformylation of this compound, with the added complexity of the directing effect of the methoxy group. DFT could be used to calculate the activation barriers for the formation of different regioisomeric products, thereby explaining the observed selectivity. nih.gov

In the context of cycloaddition reactions, DFT has been employed to determine whether the reaction proceeds through a concerted or a stepwise mechanism. mdpi.com For inverse electron demand Diels-Alder reactions involving vinyl ethers, calculations have shown that the mechanism can be stepwise, involving a diradical intermediate. researchgate.net The stability of such intermediates and the heights of the transition state barriers can be accurately computed, providing a rationale for the observed reaction products. researchgate.net

A study on the reaction of vinyl ethers with hexafluorothioacetone (B74735) used computational methods to compare two possible reaction pathways. researchgate.net The calculations of the activation energies for different steps helped to explain why certain products were formed preferentially. researchgate.net

Prediction and Rationalization of Selectivity (Regio-, Stereo-, Enantioselectivity)

One of the most powerful applications of computational chemistry is the prediction and rationalization of selectivity in chemical reactions. acs.org For an unsymmetrical molecule like this compound, reactions such as addition or functionalization can lead to different regio- and stereoisomers.

Regioselectivity: In electrophilic additions to this compound, the regioselectivity is governed by the stability of the resulting carbocation intermediate. DFT calculations can be used to determine the relative energies of the two possible carbocations formed upon protonation of the double bond. The carbocation with the positive charge on the α-carbon, stabilized by the resonance effect of the adjacent oxygen atom, is expected to be significantly more stable. This leads to the prediction of Markovnikov-type addition products, where the electrophile adds to the β-carbon. This is a general and well-understood principle for enol ether reactivity. msu.edumasterorganicchemistry.com

Stereoselectivity: The stereochemical outcome of reactions can also be predicted by examining the transition state structures. For reactions involving chiral catalysts, DFT can be used to model the catalyst-substrate complex and identify the transition state with the lowest energy, which corresponds to the major enantiomer formed. While specific studies on enantioselective reactions of this compound are not prominent, the methodology has been successfully applied to a wide range of reactions involving other prochiral substrates.

Computational studies have also been used to predict the regioselectivity of more complex reactions, such as the nitrilimine-alkene cycloaddition, where simple frontier molecular orbital theory may not be sufficient. mdpi.com These studies often use reactivity indices derived from DFT to predict the most likely outcome. mdpi.com

Table 2: Predicted Selectivity in Reactions of this compound Based on General Computational Principles

| Reaction Type | Predicted Regioselectivity | Predicted Stereoselectivity | Rationale from Computational Studies |

| Electrophilic Addition (e.g., H-X) | Markovnikov (X adds to C1) | Syn and/or Anti addition depending on mechanism | Stabilization of the α-carbocation by the methoxy group. |

| Hydroformylation | Branched (formyl group on C2) or Linear (formyl group on C1) | Dependent on catalyst and conditions | Relative activation barriers for different insertion pathways. |

| Cycloaddition | Dependent on diene/dipole | Endo/Exo selectivity determined by transition state energies | Analysis of transition state geometries and energies. |

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

While quantum chemical calculations are excellent for studying the details of a reaction at a molecular level, they are often performed in the gas phase or with simplified solvent models. Molecular dynamics (MD) simulations, on the other hand, explicitly model the motion of atoms and molecules over time, providing a powerful tool to study the behavior of molecules in a condensed phase, such as in a solvent. drugdesign.orgrug.nl

For a molecule with a long alkyl chain like this compound, conformational flexibility is a key characteristic. MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. chemrxiv.org The conformation of the enol ether moiety (e.g., syn or anti with respect to the C-O-C-C dihedral angle) can have a significant impact on its reactivity, and MD simulations can provide insights into the preferred conformations in solution. acs.org

Solvent effects can play a crucial role in the rates and selectivities of reactions. MD simulations can model the explicit interactions between the solute (this compound) and the surrounding solvent molecules. escholarship.org This allows for a more realistic representation of the reaction environment and can help to explain solvent-dependent changes in reaction outcomes. For example, the stabilization of charged intermediates or transition states by polar solvent molecules can be directly observed and quantified through MD simulations.

Furthermore, MD simulations have been used to study the behavior of polymers containing 1-decene units, such as poly(maleic anhydride-alt-1-decene) (PMAL). researchgate.net These simulations provide insights into the structure and dynamics of these macromolecules in solution, which can be relevant for understanding the properties of materials derived from this compound. researchgate.net

Future Directions and Emerging Research Avenues in 1 Methoxy 1 Decene Chemistry

Development of Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly influential in the design of synthetic pathways. rsc.org For enol ethers like 1-methoxy-1-decene, this translates to the development of methods that are both environmentally benign and efficient in their use of atoms.

Key strategies in this area include:

Alkyne Hydroalkoxylation: The addition of an alcohol across an alkyne is an atom-economical method for synthesizing enol ethers. researchgate.net Research into microwave-promoted alkyne hydroalkoxylation using mild base catalysts like cesium carbonate offers a promising avenue. researchgate.net This approach accommodates a wide range of functional groups and can be accomplished with the alcohol acting as both reagent and solvent. researchgate.net

Acetylene (B1199291) as a Feedstock: Utilizing calcium carbide as a source for the in-situ generation of acetylene provides a safe and economical route for the vinylation of alcohols, thiols, and nitrogen compounds. mdpi.com This method is highly versatile and can produce a variety of O-, S-, and N-vinyl compounds in high yields with minimal waste. mdpi.com

Catalytic Dehydrogenative Synthesis: A novel approach involves the synthesis of esters from enol ethers using water as the oxidant, catalyzed by a ruthenium complex. rsc.org This reaction is highly atom-economical, with hydrogen gas as the only byproduct. rsc.org

Table 1: Comparison of Sustainable Synthetic Routes for Enol Ethers

| Method | Catalyst/Reagent | Key Advantages |

| Microwave-Promoted Alkyne Hydroalkoxylation | Cesium Carbonate | Broad substrate tolerance, uses alcohol as both solvent and reagent. researchgate.net |

| Vinylation using in-situ generated Acetylene | Calcium Carbide | Safe, economical, minimal waste, high yields. mdpi.com |

| Dehydrogenative Ester Synthesis | Ruthenium Complex | Highly atom-economical, H₂ is the only byproduct. rsc.org |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is at the heart of modern organic synthesis, and the development of new catalytic systems is crucial for advancing the chemistry of this compound.

Current and future areas of exploration include:

Transition Metal Catalysis: Transition metals like palladium, rhodium, and nickel play a significant role in enol ether chemistry. acs.orgfrontiersin.orgchinesechemsoc.org For instance, palladium-catalyzed dimerization of vinyl ethers can lead to the formation of functionalized polyolefins. acs.org Nickel-hydride catalyzed reductive hydroalkylation and hydroarylation of enol ethers enable the formation of C(sp³)–C(sp³) and C(sp³)–C(sp²) bonds under mild conditions. chinesechemsoc.org

Photoredox Catalysis: Visible-light-induced reactions offer a green and efficient alternative to traditional methods. chemrxiv.orgrsc.org For example, the amination of enol ethers with N-alkoxyamides can be achieved using DDQ as a photoredox catalyst under metal-free conditions. rsc.org Similarly, a metal- and photocatalyst-free sulfonylation of silyl (B83357) enol ethers has been developed using a visible light-mediated electron donor-acceptor (EDA) complex. chemrxiv.orgrsc.org

Boron Lewis Acid Catalysis: Boron Lewis acids, such as B(C₆F₅)₃, have been shown to catalyze the intermolecular carboacyloxylation of ynamides with esters to produce fully substituted acyclic enol esters with high selectivity. nih.gov

Bi(OTf)₃ Catalysis: Bismuth(III) triflate has been identified as an effective catalyst for the cycloisomerization of allene-enol ethers, providing an atom-economic route to functionalized cyclopentene (B43876) rings. researchgate.net

Table 2: Novel Catalytic Systems in Enol Ether Chemistry

| Catalytic System | Reaction Type | Key Features |

| Palladium-based | Dimerization | Forms functionalized polyolefins. acs.org |

| Nickel-hydride | Reductive Hydroalkylation/Hydroarylation | Mild conditions, broad substrate scope. chinesechemsoc.org |

| Visible-light Photoredox (DDQ) | Amination | Metal-free, room temperature. rsc.org |

| Visible-light EDA Complex | Sulfonylation | Metal- and photocatalyst-free, excellent atom economy. chemrxiv.orgrsc.org |

| Boron Lewis Acid (B(C₆F₅)₃) | Carboacyloxylation | High yield and selectivity for acyclic enol esters. nih.gov |

| Bismuth(III) triflate | Cycloisomerization | Atom-economic synthesis of functionalized cyclopentenes. researchgate.net |

Integration with Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization

The synergy between artificial intelligence (AI) and chemistry is set to revolutionize how chemical reactions are discovered and optimized. nso-journal.org Machine learning (ML) algorithms can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even discover novel transformations. acs.orgnih.govacs.org

Applications in enol ether chemistry include:

Reaction Prediction: ML models can be trained to predict the competency of electrochemical reactions, accelerating the discovery of new synthetic methods. acs.orgnih.gov This approach can unveil mechanistically ambiguous reactions that might not be designed through traditional experimental means. acs.orgnih.gov

Optimization of Reaction Conditions: AI can be used to optimize reaction parameters such as temperature, solvent, and catalyst to improve yields and selectivity, reducing the time and resources spent on empirical trial-and-error. acs.orgnumberanalytics.com

Discovery of New Reactions: By navigating the vast space of possible chemical reactions, ML can identify unreported transformations, expanding the synthetic chemist's toolkit. acs.orgnih.gov This has been demonstrated in the discovery of novel electrochemical reactions involving silyl enol ethers. acs.orgnih.gov

Table 3: Impact of AI and Machine Learning on Enol Ether Chemistry

| Application | Description | Potential Benefit |

| Reaction Prediction | Using ML to forecast the success of a chemical reaction. acs.orgnih.gov | Faster discovery of new synthetic routes. |

| Condition Optimization | AI algorithms determine the best reaction conditions for yield and selectivity. acs.orgnumberanalytics.com | More efficient and less wasteful chemical processes. |

| Novel Reaction Discovery | ML explores chemical space to find previously unknown reactions. acs.orgnih.gov | Expansion of available synthetic methodologies. |

Design of New Transformations Leveraging Unique Enol Ether Reactivity Patterns

The unique reactivity of the enol ether functionality in this compound provides a fertile ground for the design of new and innovative chemical transformations. vulcanchem.comresearchgate.net The electron-rich double bond makes it susceptible to a variety of electrophilic additions and cycloaddition reactions.

Emerging areas of research focus on:

Radical Reactions: Silyl enol ethers have shown excellent performance in various radical reaction systems, including photocatalysis, metal catalysis, and electrocatalysis, for the synthesis of α-substituted carbonyl compounds. sioc-journal.cn

Asymmetric Transformations: The development of asymmetric reactions is a cornerstone of modern organic synthesis. For enol ethers, this includes asymmetric nitrosocarbonyl hetero-ene reactions and asymmetric hydrovinylation, which can produce chiral molecules with high enantioselectivity. acs.orgnih.govnsf.govnih.gov

Cascade Reactions: Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient way to build molecular complexity. rsc.org For example, the cycloisomerization of allene-enol ethers can initiate a cascade leading to complex cyclic structures. researchgate.net

Cross-Metathesis Reactions: Enantioselective ring-opening/cross-metathesis (EROCM) reactions involving enol ethers and catalyzed by stereogenic-at-Mo complexes can produce versatile, enantiomerically enriched products with high Z-selectivity. nih.govacs.org

Table 4: Novel Transformations of Enol Ethers

| Transformation | Key Reagents/Catalysts | Outcome |

| Radical Reactions | Photocatalysts, Metal Catalysts | Synthesis of α-substituted carbonyl compounds. sioc-journal.cn |

| Asymmetric Nitrosocarbonyl Hetero-ene Reaction | Copper-catalyzed aerobic oxidation | High-yielding and diastereoselective formation of functionalized derivatives. acs.orgnih.gov |

| Asymmetric Hydrovinylation | Cobalt-phosphine complexes | Synthesis of chiral silyl enol ethers with high enantioselectivity. nsf.govnih.gov |

| Cascade Annulation | AgOTf | Diastereoselective synthesis of complex fused and spiroketal systems. rsc.org |

| Enantioselective Ring-Opening/Cross-Metathesis | Stereogenic-at-Mo complexes | Formation of enantiomerically enriched products with high Z-selectivity. nih.govacs.org |

Q & A

Q. What are the critical safety protocols for scaling up reactions involving this compound?

- Methodological Answer : Implement engineering controls (fume hoods, closed-system reactors) and PPE (nitrile gloves, face shields). Pre-risk assessments should address flammability (flash point ~60°C) and toxicity (LD₅₀ data from analogous ethers ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.